molecular formula C6H9BrO2 B6239557 rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate, trans CAS No. 452911-16-9

rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate, trans

Cat. No.: B6239557
CAS No.: 452911-16-9
M. Wt: 193
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Description

rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate, trans is a cyclopropane derivative with a methyl ester group at position 1 and a bromomethyl substituent at position 2 of the cyclopropane ring. The compound exhibits a trans configuration, where the bromomethyl and carboxylate groups are on opposite sides of the strained cyclopropane ring. Its molecular formula is C₆H₉BrO₂, with a molecular weight of 193.07 g/mol (calculated based on analogous ethyl ester data ).

Properties

CAS No.

452911-16-9

Molecular Formula

C6H9BrO2

Molecular Weight

193

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate, trans, typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like rhodium or copper.

    Bromomethylation: The cyclopropane ring is then functionalized with a bromomethyl group. This can be done by treating the cyclopropane with bromomethylating agents such as bromoform (CHBr3) in the presence of a strong base like sodium hydride (NaH).

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group in rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate, trans, can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), alkoxides (RO-), and amines (NH2-).

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products

    Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

    Reduction: Formation of primary or secondary alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Organic Synthesis

rac-Methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.
  • Cyclization Reactions : The compound can participate in cyclization reactions to form larger cyclic structures, which are often important in drug design.

Table 1: Common Reactions Involving rac-Methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate

Reaction TypeDescriptionExample Product
Nucleophilic SubstitutionReplacement of bromine with nucleophileAmino acid derivatives
CyclizationFormation of larger cyclic compoundsPolycyclic frameworks
ReductionConversion to alcohols or aminesAlcohol derivatives

Biological Applications

Research into the biological activity of rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate indicates potential interactions with biomolecules. Its structure allows it to mimic certain biological substrates, making it useful for:

  • Enzyme Inhibition Studies : The compound can be used to study enzyme mechanisms by acting as an inhibitor or substrate analog.
  • Drug Development : Its ability to undergo various transformations makes it a candidate for developing new therapeutic agents targeting specific biological pathways.

Case Study: Enzyme Inhibition
In studies examining enzyme inhibition, rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate was found to effectively inhibit certain proteases by mimicking substrate interactions. This suggests its potential role in designing inhibitors for therapeutic use against diseases involving proteolytic enzymes.

Medicinal Chemistry

The compound's reactivity and structural features have led to its investigation in medicinal chemistry:

  • Anticancer Research : Preliminary studies show that derivatives of this compound exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Activity : Some derivatives have shown promising results in inhibiting bacterial growth, indicating potential as antimicrobial agents.

Table 2: Potential Therapeutic Applications

Application AreaDescriptionCurrent Research Status
AnticancerInvestigated for cytotoxicity against cancer cellsOngoing preclinical trials
AntimicrobialExplored for activity against bacterial infectionsEarly-stage research

Mechanism of Action

The mechanism of action of rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate, trans, depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would depend on the specific biological target it is designed to interact with, such as enzymes or receptors.

Comparison with Similar Compounds

Key Features:

  • Structure : The cyclopropane ring imparts significant ring strain, enhancing reactivity. The bromomethyl group (-CH₂Br) serves as a versatile leaving group, enabling nucleophilic substitution reactions.
  • Applications : This compound is a critical intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing bioactive molecules with cyclopropane motifs .

Comparison with Similar Compounds

Below is a detailed comparison of rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate, trans with structurally related cyclopropane derivatives.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ester/Functional Group Key Properties/Applications Reference
rac-methyl (1R,2R)-2-(bromomethyl)... trans C₆H₉BrO₂ 193.07 Bromomethyl Methyl ester Reactive intermediate for alkylation
Ethyl (1R,2R)-2-(bromomethyl)... C₇H₁₁BrO₂ 207.07 Bromomethyl Ethyl ester Higher lipophilicity; slower hydrolysis
rac-(1R,2R)-2-(4-fluorophenyl)... trans C₁₀H₉FO₂ 180.18 4-Fluorophenyl Carboxylic acid Bioactive molecule synthesis
Ethyl 2-(3-bromophenyl)... C₁₂H₁₃BrO₂ 269.14 3-Bromophenyl Ethyl ester Enzyme-catalyzed synthesis (66:34 cis:trans)
rac-(1R,2R)-2-(2-chloro-6-methoxyphenyl)... C₁₁H₁₁ClO₃ 226.66 2-Chloro-6-methoxyphenyl Carboxylic acid Structural diversity in drug design

Key Observations:

Ester Group Influence :

  • The methyl ester in the target compound offers faster hydrolysis kinetics compared to bulkier ethyl or tert-butyl esters, making it preferable for lab-scale reactions .
  • Ethyl esters (e.g., Ethyl (1R,2R)-2-(bromomethyl)... ) provide enhanced lipophilicity, which is advantageous in membrane permeability studies .

Substituent Reactivity :

  • The bromomethyl group in the target compound facilitates nucleophilic substitution (e.g., Suzuki coupling or amination), whereas aryl-substituted derivatives (e.g., rac-(1R,2R)-2-(4-fluorophenyl)... ) are tailored for aromatic interactions in drug-receptor binding .
  • Halogenated phenyl groups (e.g., 3-bromophenyl in Ethyl 2-(3-bromophenyl)... ) enable cross-coupling reactions for complex molecule assembly .

Stereochemical Considerations :

  • The trans configuration in the target compound minimizes steric hindrance between substituents, enhancing stability. In contrast, cis isomers (e.g., Ethyl 2-(3-bromophenyl)... with 66:34 cis:trans ratio) may exhibit reduced synthetic utility due to conformational strain .

Biological Relevance :

  • Carboxylic acid derivatives (e.g., rac-(1R,2R)-2-(4-fluorophenyl)... ) are directly incorporated into bioactive molecules, such as anti-inflammatory agents .
  • Bromomethyl-substituted cyclopropanes are pivotal in prodrug strategies, where the bromine atom is replaced post-synthetically to modulate activity .

Biological Activity

rac-Methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate, trans is a compound of significant interest in the field of medicinal chemistry and biological research. Its unique structural features, including a cyclopropane ring and a bromomethyl group, suggest potential biological activities that merit thorough investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C6_{6}H9_{9}BrO2_{2}
  • CAS Number : 452911-16-9

The presence of the bromomethyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate is largely attributed to its ability to undergo nucleophilic substitution reactions due to the electrophilic nature of the bromine atom. This can lead to the formation of various derivatives that may exhibit distinct biological activities. The mechanism is believed to involve:

  • Nucleophilic Attack : The bromine atom can be replaced by nucleophiles present in biological systems, leading to modified compounds that may interact with enzymes or receptors.
  • Formation of Reactive Intermediates : The compound can generate reactive intermediates that may participate in further chemical transformations within biological systems.

Biological Activity

Research indicates that rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains, possibly due to its ability to disrupt cellular processes.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it shows promise as an inhibitor of certain protein tyrosine phosphatases, which are critical in cell signaling and regulation.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionInhibition of protein tyrosine phosphatases
CytotoxicityInduced cell death in cancer cell lines

Case Studies

Several studies have explored the biological implications of rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate:

  • Study on Antimicrobial Activity :
    • A study assessed the compound's efficacy against E. coli and Staphylococcus aureus, demonstrating significant inhibition at varying concentrations. The results indicated a dose-dependent effect, suggesting its potential as an antibacterial agent.
  • Enzyme Inhibition Research :
    • In vitro assays showed that rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate inhibited specific protein tyrosine phosphatases involved in cancer progression. These findings highlight its potential role in cancer therapy by modulating signaling pathways.
  • Cytotoxicity Assessment :
    • Testing on various human cancer cell lines revealed that the compound induced apoptosis at higher concentrations. This suggests a possible application in targeted cancer therapies.

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